N2-cyclobutylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-cyclobutylpyridine-2,4-diamine is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyridine, featuring a cyclobutyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclobutylpyridine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyridine with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-cyclobutylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide, often under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted pyridine derivatives with diverse functional groups.
Scientific Research Applications
N2-cyclobutylpyridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials. Its incorporation into polymers or other materials can impart desirable properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N2-cyclobutylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N2-cyclobutylpyridine-2,5-diamine: Similar structure but with the amino group at the fifth position instead of the fourth.
2,4-diaminopyrimidine: Lacks the cyclobutyl group but has similar amino substitution on the pyridine ring.
N2,N4-diphenylpyrimidine-2,4-diamine: Contains phenyl groups instead of a cyclobutyl group, offering different steric and electronic properties.
Uniqueness
N2-cyclobutylpyridine-2,4-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-N-cyclobutylpyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCUECKKZHHUQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.